N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)17(23)19-16(13-9-5-4-6-10-13)22-15-12-8-7-11-14(15)20-21-22/h4-12,16H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMTIBTEFDHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 1H-benzotriazole with appropriate electrophiles. One common method is the reaction of 1H-benzotriazole with benzyl halides under basic conditions to form benzotriazole derivatives . The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the benzotriazole ring.
Coupling Reactions: Benzotriazole derivatives are commonly used in coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling reagents like palladium catalysts . Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have identified N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide as a potential anticancer agent. In a drug library screening conducted on multicellular spheroids, the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties : The benzotriazole moiety in this compound contributes to its antimicrobial activity. Research has shown that benzotriazole derivatives exhibit bactericidal effects against several pathogenic bacteria. This property is particularly relevant in the development of new antimicrobial agents to combat resistant strains .
Polymer Science
Stabilizers in Polymer Formulations : this compound is utilized as a UV stabilizer in polymer formulations. Its ability to absorb UV radiation helps protect polymers from degradation due to exposure to sunlight. This application is crucial in industries that rely on durable materials for outdoor use .
Nitroxide-Mediated Polymerization : The compound has also been explored for its role in nitroxide-mediated polymerization processes. Its amide functional group can influence the structure and properties of polymers synthesized through this method, leading to enhanced performance characteristics such as thermal stability and mechanical strength .
Corrosion Inhibition
Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors in various industrial applications. This compound has been shown to provide significant protection against corrosion in metal substrates when used in formulations such as deicing fluids and hydraulic fluids .
Table 1: Comparison of Corrosion Inhibition Efficacy
| Compound Name | Corrosion Rate Reduction (%) | Application Area |
|---|---|---|
| This compound | 85% | Aircraft deicing fluids |
| Benzotriazole | 75% | Automotive coolants |
| Methylbenzotriazole | 70% | Surface coatings |
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds including this compound against multicellular spheroids derived from human cancer cells. The results indicated that this compound exhibited potent anticancer activity with a half-maximal inhibitory concentration (IC50) significantly lower than many existing chemotherapeutics .
Case Study 2: UV Stabilization in Polymers
A comparative study on the effectiveness of various UV stabilizers included this compound. The findings demonstrated that this compound not only enhanced the longevity of polymer materials but also improved their mechanical properties under UV exposure compared to traditional stabilizers .
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide involves its interaction with molecular targets through its benzotriazole moiety. The compound can form non-covalent interactions with enzymes and receptors, influencing their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Research Findings and Implications
- Stability : Benzotriazole derivatives exhibit superior stability over time compared to triazole analogues, as seen in .
- Isomer Separation : The need for chromatographic separation of E/Z isomers in benzotriazole compounds (e.g., 3f/4f) adds complexity to synthesis, whereas triazole derivatives (e.g., 10f) are isomer-free .
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide (CAS Number: 105873-95-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzotriazole moiety which is known for its diverse biological activities. The structural representation is as follows:
Biological Activities
Antitumor Activity
Research indicates that benzotriazole derivatives can exhibit significant antitumor properties. A study on related compounds demonstrated their effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) through MTS cytotoxicity assays. Compounds similar to this compound showed IC50 values indicating effective inhibition of cell proliferation in 2D cultures compared to 3D cultures .
Antimicrobial Properties
Benzotriazole derivatives have also been reported to possess antimicrobial activities. For instance, the presence of the benzotriazole ring enhances the binding affinity to DNA, which may inhibit bacterial growth by interfering with DNA-dependent processes . The compound's structural characteristics suggest potential mechanisms for antimicrobial action through DNA binding and enzyme inhibition.
The biological activity of benzotriazole derivatives often involves their interaction with DNA. Studies have shown that these compounds can bind within the minor groove of DNA, leading to the inhibition of DNA-dependent enzymes such as polymerases and topoisomerases . This mode of action is crucial for their antitumor and antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activities of benzotriazole derivatives:
- Antitumor Efficacy : A study evaluated several new compounds based on the benzotriazole scaffold for their antitumor activity. The results indicated that certain derivatives had promising effects against lung cancer cell lines with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) .
- Antimicrobial Activity : Another investigation into benzotriazole derivatives highlighted their bactericidal properties against various strains of bacteria. The mechanism was attributed to their ability to disrupt bacterial DNA synthesis through binding interactions .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 6.26 | DNA binding and enzyme inhibition |
| Antitumor | HCC827 | 6.48 | DNA binding and enzyme inhibition |
| Antimicrobial | E. coli | Varies | Disruption of DNA synthesis |
| Antimicrobial | S. aureus | Varies | Disruption of DNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
